molecular formula C23H31NO4 B1218126 Stachyflin

Stachyflin

Cat. No. B1218126
M. Wt: 385.5 g/mol
InChI Key: KUWCILGWLAWLGB-SFJHCMNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stachyflin is a member of xanthenes.
Stachyflin is a natural product found in Stachybotrys with data available.

Scientific Research Applications

Anti-Influenza Activity

Stachyflin, identified as a potent anti-influenza A virus agent, shows significant inhibitory effects on various influenza virus subtypes. It acts as a hemagglutinin fusion inhibitor, disrupting the viral entry process into host cells. Studies have demonstrated its efficacy against H1, H2, H5, and H6 influenza viruses, highlighting its potential as a broad-spectrum antiviral agent. Notably, it has been effective against A(H1N1)pdm09 virus strains, further underlining its relevance in contemporary viral outbreaks (Motohashi et al., 2013). Additionally, the development of Stachyflin derivatives to improve oral and intranasal absorption showcases the ongoing efforts to enhance its therapeutic applicability (Yoshimoto et al., 2000).

Synthesis and Structural Analysis

The synthesis of Stachyflin and its derivatives has been a significant area of research, contributing to our understanding of its antiviral mechanism. Studies have focused on developing synthetic routes for Stachyflin, revealing insights into its chemical structure and potential modifications to enhance its antiviral efficacy. The enantioselective synthesis of Stachyflin, employing techniques like domino epoxide-opening/rearrangement/cyclization reactions, has been pivotal in elucidating its pentacyclic core structure, which is crucial for its antiviral activity (Nakatani et al., 2002).

Molecular Mechanism and Resistance

The molecular mechanism of Stachyflin's antiviral action involves binding to the hemagglutinin protein of the influenza virus, preventing conformational changes necessary for viral fusion and entry. Research has identified specific amino acid residues in the hemagglutinin protein that are crucial for Stachyflin binding and inhibition. Understanding these interactions is vital for developing HA inhibitors with broader spectrum and effectiveness. Additionally, studies on Stachyflin-resistant influenza strains have provided valuable insights into potential resistance mechanisms, which are critical for future drug development and therapeutic strategies (Yoshimoto et al., 2000).

properties

Product Name

Stachyflin

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

(1S,13R,14S,17S,19S)-10,19-dihydroxy-13,14,18,18-tetramethyl-2-oxa-6-azapentacyclo[11.8.0.01,17.03,11.04,8]henicosa-3,8,10-trien-7-one

InChI

InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-23(17)22(12,4)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17-,18-,22+,23-/m0/s1

InChI Key

KUWCILGWLAWLGB-SFJHCMNLSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]3([C@@]1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)CC[C@@H](C2(C)C)O

Canonical SMILES

CC1CCC2C(C(CCC23C1(CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C

synonyms

stachyflin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachyflin
Reactant of Route 2
Stachyflin
Reactant of Route 3
Stachyflin
Reactant of Route 4
Stachyflin
Reactant of Route 5
Stachyflin
Reactant of Route 6
Stachyflin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.